1-Bromo-8-(difluoromethoxy)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrF2O |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
1-bromo-8-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7BrF2O/c12-8-5-1-3-7-4-2-6-9(10(7)8)15-11(13)14/h1-6,11H |
InChI Key |
ADGPMVKTAXLNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)Br |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 1 Bromo 8 Difluoromethoxy Naphthalene
Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Ring
The susceptibility of the naphthalene core in 1-Bromo-8-(difluoromethoxy)naphthalene to electrophilic attack is a subject of considerable interest, dictated by the combined influence of the bromo and difluoromethoxy substituents.
The directing effects of the substituents on an aromatic ring in electrophilic aromatic substitution (EAS) reactions determine the position of the incoming electrophile. In the case of this compound, the interplay between the bromine atom at the C1 position and the difluoromethoxy group at the C8 position dictates the regioselectivity of further substitution.
The bromine atom is a weakly deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because of the resonance effect, where its lone pairs can donate electron density to the ring. The difluoromethoxy group (-OCF₂H) is a moderately electron-withdrawing group, primarily through its strong inductive effect, making it a deactivating group.
Considering the substitution on the naphthalene ring system, electrophilic attack generally occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate that preserves the aromaticity of one of the rings. In this compound, the C1 and C8 positions are already substituted. The bromine at C1 will direct incoming electrophiles to the ortho (C2) and para (C4) positions. The difluoromethoxy group at C8 will similarly influence the adjacent positions.
The combined effect of these two groups, along with the inherent reactivity of the naphthalene core, suggests that electrophilic substitution will likely be directed to the unsubstituted α-positions, namely C4 and C5. The significant steric hindrance imposed by the peri-substituents at C1 and C8 would likely disfavor substitution at the adjacent C2 and C7 positions. Therefore, the regioselectivity will be a delicate balance between the electronic directing effects of the existing substituents and the steric constraints of the peri-substitution pattern.
Detailed kinetic and mechanistic studies specifically for the electrophilic aromatic substitution of this compound are not extensively documented in the current literature. However, insights can be gleaned from studies on related substituted naphthalenes.
The mechanism of EAS on naphthalene proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. The rate-determining step is typically the formation of this intermediate. For this compound, the presence of two deactivating groups is expected to slow down the rate of electrophilic substitution compared to unsubstituted naphthalene.
Computational studies on similar 1,8-disubstituted naphthalenes could provide valuable information on the transition state energies for electrophilic attack at different positions, thereby predicting the most likely substitution pathways. Such studies would need to account for both the electronic effects of the bromo and difluoromethoxy groups and the steric strain inherent in the peri-substituted system. The distortion of the naphthalene ring due to the bulky peri-substituents could also influence the activation energies for the formation of the σ-complex at various positions.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C1 position of this compound serves as a handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
Halogen dance reactions involve the base-induced migration of a halogen atom to a different position on an aromatic ring. While there are no specific reports on the halogen dance reaction of this compound, studies on the analogous 1,8-dibromonaphthalene (B102958) provide a compelling precedent. wikipedia.org An acid-induced halogen dance has been observed for 1,8-dibromonaphthalene, where steric repulsion between the two peri-bromo groups facilitates a 1,2-rearrangement to yield 1,7-dibromonaphthalene. wikipedia.org This suggests that the steric strain in this compound could potentially facilitate a similar rearrangement of the bromine atom under appropriate acidic or basic conditions, leading to isomeric products. The mechanism would likely involve the formation of a halonium ion intermediate.
The carbon-bromine bond in this compound is a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent. For this compound, a Suzuki-Miyaura coupling would enable the introduction of a new aryl or vinyl group at the C1 position. The steric hindrance around the C1 position due to the 8-(difluoromethoxy) group would be a critical factor in catalyst and ligand selection.
Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the aryl bromide with a terminal alkyne. This would allow for the synthesis of 1-alkynyl-8-(difluoromethoxy)naphthalene derivatives. Similar to the Suzuki coupling, the steric environment at the reaction center would necessitate careful optimization of the catalytic system.
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of the aryl bromide with an alkene. This transformation would lead to the formation of 1-alkenyl-8-(difluoromethoxy)naphthalene derivatives. The regioselectivity and stereoselectivity of the Heck reaction would be influenced by the nature of the alkene and the catalytic system employed.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This reaction would provide a route to 1-amino-8-(difluoromethoxy)naphthalene derivatives. The choice of ligand is crucial in this reaction, especially when dealing with sterically hindered substrates.
The following table summarizes representative conditions for these cross-coupling reactions, drawing from general knowledge of reactions on similar sterically hindered aryl bromides.
| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | PPh₃ | Et₃N, piperidine | THF, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |
The success of cross-coupling reactions with sterically hindered substrates like this compound is highly dependent on the design of the catalyst and the choice of ligands. The steric bulk of the peri-substituents can significantly impede the oxidative addition of the aryl bromide to the metal center and the subsequent reductive elimination step.
For these challenging substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have proven effective in promoting cross-coupling reactions of sterically hindered aryl halides. These ligands stabilize the monoligated palladium(0) species, which is believed to be the active catalyst, and facilitate the difficult oxidative addition and reductive elimination steps.
For instance, in Suzuki-Miyaura couplings of sterically demanding substrates, the use of bulky ligands can favor the formation of the desired product by preventing catalyst deactivation and promoting the reductive elimination step. Similarly, in Buchwald-Hartwig aminations, the choice of a suitable bulky ligand is critical to overcome the steric hindrance and achieve high yields of the aminated product. The development of new generations of catalysts with tailored steric and electronic properties continues to expand the scope of these powerful synthetic transformations to include increasingly challenging substrates like this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Mechanistic Probes for Catalytic Cycles
While specific mechanistic studies detailing probes for catalytic cycles involving this compound are not extensively documented in the literature, the general principles of catalytic cross-coupling reactions involving aryl halides can be applied. Mechanistic probes are crucial for elucidating the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
For catalytic cycles involving this compound, potential mechanistic probes could include:
Radical Clock Experiments: The use of substrates with radical clocks, such as a cyclopropyl (B3062369) group, can help determine if a radical mechanism is operating. If a radical intermediate is formed, rearrangement of the radical clock would be observed in the product.
Crossover Experiments: In reactions involving two different substrates, crossover products can indicate whether the reaction proceeds through an intermolecular or intramolecular pathway. For instance, in a Suzuki coupling, using a mixture of this compound and a different aryl bromide with a boronic acid could reveal details about the transmetalation step.
Kinetic Isotope Effect (KIE) Studies: By replacing a specific atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide information about the rate-determining step of the reaction. For example, a significant KIE upon deuteration of a C-H bond involved in the catalytic cycle would suggest that the cleavage of this bond is part of the rate-limiting step.
In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry can be used to monitor the reaction mixture in real-time, allowing for the identification of transient intermediates and catalyst resting states.
These established methods, though not specifically reported for this compound, would be invaluable in understanding the intricacies of its participation in various catalytic transformations.
Reactivity and Chemical Transformations of the Difluoromethoxy Group
The difluoromethoxy (OCF₂H) group is a unique functional moiety that significantly influences the chemical properties of the parent molecule. nih.gov Its presence in this compound imparts specific reactivity patterns that are of interest for synthetic transformations.
Stability Under Various Reaction Conditions
The stability of the difluoromethoxy group is a key consideration in synthetic planning. Generally, the OCF₂H group is robust under a variety of reaction conditions. A study on the stability of various fluorinated groups on arenes under acidic and basic conditions provides insights into the expected behavior of the difluoromethoxy group. rsc.org
| Condition | Stability of Difluoromethoxy Group |
| Acidic Conditions | Generally stable. |
| Basic Conditions | Generally stable, but can be susceptible to nucleophilic attack under harsh conditions. |
| Reductive Conditions | Typically stable. |
| Oxidative Conditions | Generally stable. |
| Photochemical Conditions | Can be involved in radical reactions. nih.gov |
It has been noted that in some nucleophilic aromatic substitution reactions on nitrobenzenes, the difluoromethoxy group can act as a leaving group, being displaced by a nucleophile like an amino group. nuph.edu.uaresearchgate.net This reactivity is less pronounced than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position. nuph.edu.uaresearchgate.net
Potential for Further Functionalization or Derivatization
The difluoromethoxy group is not merely a passive substituent; it offers opportunities for further chemical modifications. The hydrogen atom of the OCF₂H group is acidic and can be removed by a strong base to generate a difluoromethylide anion. acs.orgnih.gov This nucleophilic species can then react with various electrophiles, allowing for the introduction of new functional groups.
The functionalization of a 3-(difluoromethyl)pyridine (B1298654) has been demonstrated through direct deprotonation with a lithiated base, followed by trapping with electrophiles. nih.gov A similar strategy could potentially be applied to this compound, although the specific conditions would need to be optimized for the naphthalene system.
Table of Potential Functionalization Reactions of the Difluoromethoxy Group
| Reagent | Product Type |
|---|---|
| Strong Base (e.g., LDA, n-BuLi) | Ar-OCF₂⁻ (anion) |
| Electrophile (e.g., R-X, RCHO) | Ar-OCF₂-R |
This deprotonative functionalization strategy opens avenues for creating a diverse library of derivatives from this compound. nih.govresearchgate.net
Radical Reaction Pathways and Their Chemical Implications for Halogenated Fluoroethers
Halogenated fluoroethers, including this compound, can participate in radical reactions, which often proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.comwikipedia.org The presence of both a bromine atom and a difluoromethoxy group on the naphthalene core provides multiple sites for radical reactivity.
Visible light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov These methods can be employed for the functionalization of C-H bonds and the formation of new C-C and C-X bonds. nih.gov In the context of this compound, radical pathways could be initiated by homolytic cleavage of the C-Br bond or by hydrogen atom abstraction from the difluoromethoxy group.
The generation of fluoromethyl radicals from various precursors has been extensively studied and can be applied to understand the potential reactivity of the difluoromethoxy group in this compound. nih.gov These radicals can participate in addition reactions to unsaturated systems or in substitution reactions. nih.gov
Key Aspects of Radical Reactions in Halogenated Fluoroethers
| Feature | Description |
|---|---|
| Initiation | Can be induced by UV light, heat, or a radical initiator, leading to the formation of a radical species. youtube.comwikipedia.org |
| Propagation | The initial radical reacts with a neutral molecule to form a new radical, which continues the chain reaction. youtube.comwikipedia.org |
| Termination | Two radicals combine to form a stable, non-radical product, terminating the chain reaction. youtube.comwikipedia.org |
| Regioselectivity | The position of radical attack is influenced by the stability of the resulting radical intermediate. |
Understanding these radical pathways is crucial for predicting and controlling the outcomes of reactions involving this compound under radical conditions.
Stereochemical Aspects of Reactions with Chiral Derivatives (if applicable to future research)
While there is no specific research available on the stereochemical aspects of reactions with chiral derivatives of this compound, this area presents a promising avenue for future investigation. The introduction of a chiral center into the molecule, either in a substituent or by creating a chiral axis, would open up possibilities for asymmetric synthesis and the study of stereoselective reactions.
For instance, if a chiral auxiliary were attached to the naphthalene core, it could influence the stereochemical outcome of reactions at the bromine or difluoromethoxy positions. In catalytic reactions, the use of chiral ligands on the metal catalyst could induce enantioselectivity in the products.
In reactions proceeding through an S(_N)2 mechanism, inversion of configuration at a chiral center is typically observed. pearson.com However, retention of stereochemistry is also possible through double inversion mechanisms. pearson.com The specific stereochemical outcome would depend on the reaction mechanism and the nature of the reactants and catalysts involved.
Future research could explore the synthesis of chiral derivatives of this compound and investigate their behavior in stereoselective transformations, which would be of significant interest in the fields of medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 8 Difluoromethoxy Naphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H, ¹³C, or ¹⁹F NMR spectral data, including chemical shifts and coupling constants, for 1-Bromo-8-(difluoromethoxy)naphthalene has been found in the searched literature.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment
Without primary 1D and 2D NMR experimental results, a full assignment of the proton and carbon signals for this compound is not possible. The correlations expected from COSY, HSQC, and HMBC experiments, which are crucial for unambiguous structural elucidation, are absent from the literature.
Fluorine-19 NMR (¹⁹F NMR) for Detailed Difluoromethoxy Group Analysis
Specific ¹⁹F NMR data, which would provide key insights into the electronic environment of the difluoromethoxy group, is not available. Information such as the chemical shift and coupling constants (e.g., JH-F, JC-F) is essential for a detailed analysis and has not been reported.
Dynamic NMR for Conformational Analysis and Hindered Rotations
The significant steric strain expected between the peri-substituents (bromine and difluoromethoxy groups) would likely result in hindered rotation around the C(8)-O bond. This phenomenon is typically studied using dynamic NMR techniques to determine the energy barrier to rotation. However, no such studies, including coalescence temperature measurements or activation energy calculations, have been published for this specific compound.
X-ray Crystallography and Solid-State Structural Investigations
A search of crystallographic databases and the scientific literature did not yield a crystal structure for this compound.
Determination of Molecular Conformation and Bond Lengths/Angles
Without X-ray diffraction data, the precise solid-state conformation, including the torsion angles defining the orientation of the difluoromethoxy group relative to the naphthalene (B1677914) plane, remains unknown. Accurate bond lengths and angles for the molecule cannot be provided.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-F···H Interactions)
The analysis of the crystal packing and the identification of specific intermolecular interactions, such as potential halogen bonding involving the bromine atom or C-F···H hydrogen bonds, are entirely dependent on crystallographic data. As no such data is available, a discussion of the solid-state supramolecular chemistry of this compound is not possible.
Polymorphism and Solid-State Reactivity Studies
The solid-state properties of this compound, including polymorphism and reactivity, are of significant interest in materials science and pharmaceutical development. While specific crystallographic data for polymorphs of this compound are not extensively documented in publicly available literature, the potential for polymorphic forms can be inferred from the behavior of related naphthalene derivatives. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties such as solubility, melting point, and bioavailability. The presence of a flexible difluoromethoxy group and a bulky bromine atom on the rigid naphthalene core suggests that different packing arrangements in the solid state are conceivable.
Solid-state reactivity, particularly under mechanochemical conditions, offers a solvent-free approach to chemical transformations. Studies on related halonaphthalenes have demonstrated the feasibility of mechanochemically induced reactions, such as Grignard reagent formation. For instance, the ball milling of magnesium with bromonaphthalenes and fluoronaphthalenes has been shown to yield binaphthalene products, with comparable yields for both halogenated precursors. mdpi.com This suggests that the carbon-bromine bond in this compound could be susceptible to activation under similar mechanochemical conditions, potentially leading to homo-coupling or other solid-state transformations. The reactivity in the solid state is often governed by the crystal packing and the proximity of reactive centers in the lattice.
Table 1: Comparison of Halide and Isomer Reactivity in Homocoupling Reactions with Mechanochemically Generated Grignard Reagents
| Reactant | Product | Yield (%) |
| 1-Bromonaphthalene | 1,1'-Binaphthalene | ~20 |
| 2-Bromonaphthalene | 2,2'-Binaphthalene | ~20 |
| 1-Fluoronaphthalene | 1,1'-Binaphthalene | ~20 |
| 2-Fluoronaphthalene | 2,2'-Binaphthalene | ~20 |
Data adapted from studies on the mechanochemical activation of halonaphthalenes. mdpi.com
Advanced Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry is a powerful tool for the unambiguous identification of this compound by providing its exact mass, which allows for the determination of its elemental composition. The theoretical exact mass of the molecular ion [M]⁺˙ of this compound (C₁₁H₇BrF₂O) can be calculated based on the most abundant isotopes of its constituent elements.
Table 2: Calculated Exact Mass of this compound
| Formula | Isotope | Mass (Da) |
| ¹²C₁₁ | Carbon-12 | 132.000000 |
| ¹H₇ | Hydrogen-1 | 7.054775 |
| ⁷⁹Br₁ | Bromine-79 | 78.918337 |
| ¹⁹F₂ | Fluorine-19 | 37.996864 |
| ¹⁶O₁ | Oxygen-16 | 15.994915 |
| C₁₁H₇⁷⁹BrF₂O | Molecular Ion [M]⁺˙ | 271.964891 |
| C₁₁H₇⁸¹BrF₂O | Molecular Ion [M+2]⁺˙ | 273.962841 |
The fragmentation pathways of this compound under electron ionization can be predicted based on the fragmentation patterns of related aromatic compounds. The initial fragmentation would likely involve the loss of the bromine atom or the difluoromethoxy group. Subsequent fragmentation could involve the loss of CO, CHF₂, or other small neutral molecules from the naphthalene core.
Table 3: Plausible Mass Fragments of this compound in HRMS
| Fragment Ion | Formula | Calculated m/z |
| [M-Br]⁺ | C₁₁H₇F₂O⁺ | 193.0465 |
| [M-OCHF₂]⁺ | C₁₀H₇Br⁺ | 205.9708 |
| [M-Br-CO]⁺ | C₁₀H₇F₂⁺ | 165.0516 |
| [C₁₀H₇]⁺ | C₁₀H₇⁺ | 127.0548 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives
Tandem mass spectrometry (MS/MS) is instrumental in confirming the structure of derivatives of this compound. By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ion spectrum) is generated, which serves as a structural fingerprint.
For instance, a common derivatization reaction is the Suzuki coupling, where the bromine atom is replaced with an aryl group. If this compound were to react with phenylboronic acid, the resulting derivative would be 1-phenyl-8-(difluoromethoxy)naphthalene. In an MS/MS experiment, the molecular ion of this derivative could be selected as the precursor ion. The resulting product ions would likely arise from the cleavage of the phenyl group or the difluoromethoxy group, providing unequivocal evidence for the successful derivatization at the intended position.
Vibrational Spectroscopy (IR and Raman) for Characteristic Functional Group Signatures and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational aspects of this compound. The vibrational modes of the molecule can be predicted by considering the characteristic frequencies of its constituent parts: the naphthalene ring system, the carbon-bromine bond, and the difluoromethoxy group.
The IR and Raman spectra are expected to be rich in features corresponding to the aromatic C-H stretching and bending vibrations, as well as the C-C stretching modes of the naphthalene core. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. The difluoromethoxy group will contribute characteristic C-F and C-O stretching vibrations. The conformational flexibility of the difluoromethoxy group relative to the naphthalene ring may give rise to subtle shifts in the vibrational frequencies, which could be explored through temperature-dependent spectroscopic studies.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 |
| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1450 |
| C-O-C Asymmetric Stretch | Ether | 1275 - 1200 |
| C-O-C Symmetric Stretch | Ether | 1150 - 1085 |
| C-F Stretch | Difluoromethyl | 1100 - 1000 |
| C-Br Stretch | Bromoalkane | 650 - 550 |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic structure and photophysical properties of this compound. The naphthalene chromophore is known for its distinct electronic transitions in the ultraviolet region. The presence of the bromo and difluoromethoxy substituents is expected to modulate these transitions.
The absorption spectrum is anticipated to show characteristic bands corresponding to the π-π* transitions of the naphthalene ring. The bromine atom, being a heavy atom, may enhance spin-orbit coupling, which could influence the photophysical properties, potentially leading to a decrease in fluorescence quantum yield and an increase in the rate of intersystem crossing to the triplet state. The difluoromethoxy group, with its electron-withdrawing nature, may cause a slight blue or red shift of the absorption and emission maxima depending on its interaction with the naphthalene π-system.
By analogy with other substituted naphthalenes, this compound is expected to exhibit fluorescence in the UV or visible region upon excitation at an appropriate wavelength. The Stokes shift, which is the difference between the absorption and emission maxima, can provide insights into the extent of geometric relaxation in the excited state.
Table 5: Expected Photophysical Properties of this compound
| Property | Expected Range |
| Absorption Maximum (λ_abs) | 280 - 330 nm |
| Emission Maximum (λ_em) | 320 - 400 nm |
| Stokes Shift | 40 - 70 nm |
It is important to note that the specific values for the absorption and emission maxima, as well as the fluorescence quantum yield and lifetime, would require experimental determination.
Computational Chemistry and Theoretical Modeling of 1 Bromo 8 Difluoromethoxy Naphthalene
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure and molecular properties of 1-bromo-8-(difluoromethoxy)naphthalene. These methods have been successfully applied to a variety of substituted naphthalene (B1677914) compounds, providing a reliable framework for predicting the properties of this specific molecule. researchgate.netmdpi.com
Theoretical calculations are invaluable for predicting the three-dimensional arrangement of atoms, the vibrational modes of the molecule, and its nuclear magnetic resonance (NMR) spectra. For this compound, steric hindrance between the peri-substituents, the bromine atom and the difluoromethoxy group, is expected to cause significant distortion of the naphthalene ring from planarity. nih.gov DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can precisely model this distortion. researchgate.net
Predicted Geometrical Parameters: Computational models can predict bond lengths, bond angles, and dihedral angles. For instance, the C1-Br bond length and the C8-O bond length can be calculated, along with the distortion of the naphthalene backbone. The introduction of bulky substituents at the 1 and 8 positions is known to cause both in-plane and out-of-plane distortions to relieve steric strain. nih.gov
Vibrational Frequencies: The vibrational frequencies corresponding to the fundamental modes of vibration can be computed, which correlate with experimental infrared (IR) and Raman spectra. These calculations can aid in the assignment of spectral bands to specific molecular motions, such as the C-Br stretching frequency and the vibrations associated with the difluoromethoxy group.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation. acs.org Computational methods can accurately predict these shifts, taking into account the electronic environment of each nucleus. github.ioresearchgate.net For this compound, the electron-withdrawing nature of the bromine and difluoromethoxy groups, as well as the through-space interactions due to their proximity, would significantly influence the chemical shifts of the naphthalene ring protons and carbons.
Below is a hypothetical table of predicted data for this compound, based on typical results from DFT calculations for similar substituted naphthalenes.
| Property | Predicted Value |
| C1-Br Bond Length (Å) | ~1.90 |
| C8-O Bond Length (Å) | ~1.37 |
| Dihedral Angle (C2-C1-C8-C7) (°) | > 5 |
| C-Br Stretch (cm-1) | ~650 |
| 1H NMR (Aromatic Protons) (ppm) | 7.0 - 8.0 |
| 13C NMR (Aromatic Carbons) (ppm) | 110 - 140 |
Note: These are estimated values and would require specific calculations for this compound for precise determination.
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO may have contributions from the C-Br antibonding orbital, suggesting a potential pathway for reductive cleavage of the C-Br bond. mdpi.com The electron-withdrawing nature of the substituents would likely lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene.
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating ability, primarily on the naphthalene π-system |
| LUMO | -1.2 | Electron-accepting ability, potential for C-Br bond cleavage |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |
Note: These are estimated values and would require specific calculations for this compound for precise determination.
Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics Simulations
Due to the steric repulsion between the peri-substituents, this compound is expected to exhibit interesting conformational preferences. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are well-suited to explore the potential energy surface of such molecules. tandfonline.com These methods allow for the identification of stable conformers and the energy barriers for interconversion between them. The rotation around the C8-O bond of the difluoromethoxy group would be a key conformational variable to investigate.
Theoretical Studies of Reaction Mechanisms and Transition States in Key Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, theoretical studies could investigate various transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netacs.org By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathways can be determined. For instance, the regioselectivity of further substitution on the naphthalene ring could be predicted by modeling the transition states for attack at different positions.
Solvation Models and Their Impact on Predicted Reactivity and Spectroscopic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects. youtube.comchemrxiv.org These models can be broadly categorized as implicit or explicit. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. rsc.orgrsc.org Explicit models involve the inclusion of individual solvent molecules in the calculation. The choice of solvation model can impact the predicted reactivity, spectroscopic properties, and conformational preferences of this compound. rsc.org
Analysis of Intermolecular Interactions and Non-covalent Forces in Aggregated States or Solutions
In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules through various non-covalent forces. These include van der Waals interactions, dipole-dipole interactions, and potentially halogen bonding involving the bromine atom. rsc.orgresearchgate.net Computational methods can be used to analyze and quantify these interactions, providing insight into the packing of molecules in a crystal lattice or their association in solution. acs.orgnycu.edu.tw Understanding these intermolecular forces is crucial for predicting the macroscopic properties of the material.
Applications of 1 Bromo 8 Difluoromethoxy Naphthalene As a Synthetic Precursor and Chemical Building Block
Precursor in the Synthesis of Novel Organic Materials
The unique arrangement of the bromo and difluoromethoxy groups on the rigid naphthalene (B1677914) framework makes 1-bromo-8-(difluoromethoxy)naphthalene a valuable precursor for a range of novel organic materials. The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions, while the difluoromethoxy group helps to tune the electronic properties and solid-state packing of the resulting materials.
Optoelectronic Materials (e.g., organic semiconductors, OLED components)
While direct research on this compound in optoelectronic materials is not extensively documented, its structural motifs are found in compounds designed for such applications. The core structure is analogous to other peri-substituted naphthalenes used in organic electronics. For instance, related 1,8-disubstituted naphthalene derivatives are investigated for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid naphthalene core provides a stable platform for constructing conjugated systems, and the substituents at the 1 and 8 positions can be tailored to control the material's band gap, charge transport characteristics, and luminescence. The electron-withdrawing nature of the difluoromethoxy group can be expected to influence the HOMO and LUMO energy levels of materials derived from this precursor, a critical factor in designing efficient organic semiconductors.
Polymer and Oligomer Design for Functional Materials
The bromine atom on this compound is particularly well-suited for polymerization reactions, such as Suzuki and Sonogashira cross-coupling, to create novel polymers and oligomers. By incorporating this naphthalene derivative into a polymer backbone, materials scientists can introduce specific electronic and structural features. The steric bulk of the peri-substituents can influence the polymer's conformation and solubility, while the electronic properties of the difluoromethoxy group can be used to fine-tune the polymer's optoelectronic characteristics. For example, polymers incorporating such substituted naphthalenes could be designed for applications in sensors, where changes in the environment would alter the polymer's conformation and, consequently, its photophysical properties.
Liquid Crystalline Compounds with Tunable Properties
The rigid and planar structure of the naphthalene core is a common feature in many liquid crystalline compounds. The introduction of flexible side chains through substitution of the bromine atom in this compound could lead to the formation of calamitic (rod-shaped) liquid crystals. The difluoromethoxy group, with its specific polarity and steric requirements, would play a crucial role in determining the mesophase behavior and the temperature range of the liquid crystalline phase. The ability to form ordered, yet fluid, phases makes such materials potentially useful in display technologies and as anisotropic solvents for chemical reactions.
Utility in the Construction of Complex Molecular Architectures
The constrained geometry of 1,8-disubstituted naphthalenes makes them fascinating building blocks for more complex and sterically crowded molecules. The close proximity of the substituents in this compound can be exploited to create unique molecular clefts and to study through-space interactions.
Synthesis of Diversely Substituted Naphthalene Derivatives
The bromine atom in this compound serves as a key functional group for the synthesis of a wide array of other naphthalene derivatives. It can be readily converted to other functional groups via standard organic transformations. For example, it can undergo lithium-halogen exchange to form an organolithium species, which can then react with various electrophiles to introduce new substituents at the 1-position. This allows for the systematic modification of the naphthalene core, enabling the synthesis of libraries of compounds for screening in various applications, from materials science to medicinal chemistry.
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 1-Aryl-8-(difluoromethoxy)naphthalene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 1-Alkynyl-8-(difluoromethoxy)naphthalene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 1-Amino-8-(difluoromethoxy)naphthalene |
| Lithiation | n-Butyllithium | 1-Lithio-8-(difluoromethoxy)naphthalene |
Incorporation into Macrocyclic and Supramolecular Systems
The rigid 1,8-disubstituted naphthalene scaffold is an attractive component for the construction of macrocycles and other supramolecular assemblies. By synthesizing derivatives with two reactive sites, it is possible to incorporate the this compound unit into larger cyclic structures. The steric hindrance imposed by the peri-substituents can be used to control the shape and size of the macrocyclic cavity. The difluoromethoxy group could also participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, to direct the self-assembly of supramolecular structures. These complex architectures are of interest for their potential applications in host-guest chemistry, molecular recognition, and catalysis.
Development of New Reagents and Catalysts Utilizing Halogenated Difluoromethoxy Motifs
The unique electronic properties imparted by the difluoromethoxy group make this compound an intriguing scaffold for the development of novel reagents and catalysts. The strong electron-withdrawing nature of the -OCF2H group can influence the reactivity of the naphthalene ring and the attached bromine atom. This modulation of electronic properties is a key strategy in the design of specialized organocatalysts and ligands for transition metal catalysis.
For instance, the naphthalene backbone can be functionalized to create ligands for asymmetric catalysis. The steric bulk and electronic environment around a metal center can be fine-tuned by modifications on the naphthalene ring, potentially leading to catalysts with high enantioselectivity. While direct examples employing this compound are not prevalent in the literature, the principle is well-established in catalyst design.
Applications in Methodological Organic Synthesis Development and Reaction Discovery
This compound serves as a valuable substrate in the development of new synthetic methodologies, particularly in the realm of cross-coupling reactions. The carbon-bromine bond is a common handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings.
The presence of the difluoromethoxy group can present both challenges and opportunities in reaction development. Researchers can explore the reactivity of this specific substrate to understand the influence of fluorine-containing substituents on the efficiency and selectivity of known transformations or to discover entirely new reaction pathways. The development of robust methods for the functionalization of such fluorinated aromatic compounds is an active area of research.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Metal Catalyst | Potential Product |
| Suzuki Coupling | Arylboronic acid | Palladium | Aryl-substituted (difluoromethoxy)naphthalene |
| Stille Coupling | Organostannane | Palladium | Organo-substituted (difluoromethoxy)naphthalene |
| Heck Coupling | Alkene | Palladium | Alkenyl-substituted (difluoromethoxy)naphthalene |
| Buchwald-Hartwig | Amine | Palladium/Copper | Amino-substituted (difluoromethoxy)naphthalene |
Precursor for Advanced Fluoroorganic Compounds with Defined Chemical Reactivity (non-biological)
The difluoromethoxy group is a bioisostere for other functional groups and can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. While this article excludes biological applications, these properties are also highly relevant in materials science and the development of functional organic molecules.
Starting from this compound, a variety of advanced fluoroorganic compounds can be synthesized. The bromine atom can be displaced or transformed to introduce other functional groups, leading to a diverse library of derivatives. These derivatives, bearing the unique difluoromethoxy motif, could find applications as liquid crystals, organic light-emitting diode (OLED) materials, or as components in advanced polymers. The specific substitution pattern on the naphthalene ring allows for precise control over the three-dimensional structure and electronic properties of the resulting materials.
Future Research Directions and Unexplored Avenues for 1 Bromo 8 Difluoromethoxy Naphthalene
Emerging Synthetic Strategies for Highly Substituted Naphthalenes with Fluoroether Groups
The synthesis of polysubstituted naphthalenes, particularly those with sterically demanding or electronically distinct groups at the 1 and 8 positions, remains a significant challenge in organic chemistry. ekb.egnih.govresearchgate.net Future research will likely focus on developing more efficient and regioselective methods to construct these complex architectures. For a molecule like 1-bromo-8-(difluoromethoxy)naphthalene, this involves not only the formation of the naphthalene (B1677914) core but also the precise introduction of the bromo and difluoromethoxy functionalities.
A promising area of investigation is the late-stage difluoromethoxylation of pre-functionalized naphthalene precursors. nih.gov While methods for the introduction of difluoromethyl (-CF2H) and trifluoromethoxy (-OCF3) groups are advancing, direct and selective difluoromethoxylation (-OCF2H) of complex aromatic systems is less developed. mdpi.comresearchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions and could be adapted for the late-stage introduction of the -OCF2H group onto a 1-bromonaphthalene scaffold. nih.gov Research into novel difluoromethoxylating reagents that can operate efficiently in the presence of sensitive functional groups will be crucial. princeton.eduacs.org
Furthermore, skeletal editing strategies, which transmute atoms within a heterocyclic core to generate substituted carbocycles, offer an innovative approach. For instance, methods that achieve a nitrogen-to-carbon transmutation in isoquinolines could be adapted to create highly substituted naphthalenes, providing a new entry point to complex substitution patterns that are difficult to achieve through traditional electrophilic substitution. nih.gov
Table 1: Potential Future Synthetic Approaches
| Synthetic Challenge | Emerging Strategy | Potential Advantages |
| Introduction of -OCF2H group | Late-stage photocatalytic difluoromethoxylation | Mild reaction conditions, high functional group tolerance |
| Regiocontrolled substitution | C-H functionalization of naphthalene precursors | Atom economy, reduced need for pre-functionalization |
| Construction of the core | Skeletal editing of isoquinoline derivatives | Access to novel substitution patterns |
| Aryl Halide Difluoromethylation | Metallaphotoredox catalysis with CF2H sources | Use of readily available starting materials |
Advanced Mechanistic Investigations of Peri-Interactions and Steric Effects
The defining feature of 1,8-disubstituted naphthalenes is the powerful steric interaction between the substituents at the peri-positions. nih.govacs.org This interaction forces the substituents out of the plane of the naphthalene ring, leading to significant geometric distortion and unique reactivity. nih.govnih.gov In this compound, the repulsion between the bromine atom and the difluoromethoxy group dictates the molecule's conformation and electronic properties.
Future research should employ advanced experimental and computational techniques to quantify these peri-interactions. High-resolution X-ray crystallography can provide precise geometric data on bond lengths, bond angles, and the degree of out-of-plane distortion. nih.gov This experimental data can be complemented by detailed computational studies using Density Functional Theory (DFT) to model the electronic structure and quantify the energetic cost of the steric strain. nih.govnih.gov Such studies can elucidate the interplay between steric repulsion and the electronic effects of the substituents, including the electron-withdrawing nature of the difluoromethoxy group. nbuv.gov.uanuph.edu.ua
Understanding these interactions is critical for predicting the reactivity of the molecule. For example, the distortion of the naphthalene core can alter its aromaticity and make specific positions more susceptible to chemical attack. nih.gov Furthermore, the conformation of the difluoromethoxy group, which is influenced by steric pressure and anomeric effects, can impact its ability to participate in hydrogen bonding or other non-covalent interactions. nih.gov
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The translation of complex organic syntheses from batch to continuous flow processes offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. rsc.orgresearchgate.net Future research should explore the integration of the synthesis of this compound and its derivatives into continuous flow systems. This would be particularly beneficial for handling potentially hazardous reagents or intermediates and for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org
Automated synthesis platforms, which combine robotics with flow chemistry modules, represent the next frontier in chemical synthesis. mpg.denih.gov These platforms can accelerate the discovery and optimization of new reactions and facilitate the rapid synthesis of libraries of related compounds for structure-activity relationship studies. mpg.de Developing a robust flow synthesis for the 1,8-disubstituted naphthalene core would enable its integration into such automated platforms. This would allow for the systematic variation of the substituents at the peri-positions and elsewhere on the naphthalene ring, greatly accelerating the exploration of this chemical space.
Table 2: Advantages of Advanced Synthesis Platforms
| Platform | Key Advantages for Synthesizing Substituted Naphthalenes |
| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, ease of scalability. rsc.org |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, modular and reconfigurable setups. mpg.denih.gov |
Exploration of Solid-State Chemical Reactions and Mechanochemistry
Solid-state chemistry and mechanochemistry, which involves chemical transformations induced by mechanical force, offer solvent-free and often more sustainable alternatives to traditional solution-phase synthesis. These techniques are particularly well-suited for crystalline starting materials.
Future research could investigate the potential for solid-state reactions involving this compound. For example, solid-state cross-coupling reactions could be explored to further functionalize the molecule at the bromine position. The unique packing of the molecule in its crystal lattice, influenced by the sterically demanding peri-substituents, could lead to novel reactivity and selectivity compared to solution-phase reactions.
Mechanochemistry is a rapidly growing field of green chemistry. The application of ball milling or twin-screw extrusion could enable the synthesis or transformation of highly substituted naphthalenes without the need for bulk solvents, reducing waste and simplifying purification. Exploring mechanochemical methods for the bromination or difluoromethoxylation steps in the synthesis of the target compound could lead to more environmentally friendly production routes.
Multi-Scale Modeling Approaches to Predict Reactivity and Material Properties
Computational chemistry is an indispensable tool for modern chemical research. For a molecule like this compound, multi-scale modeling approaches can provide profound insights that guide experimental work.
At the molecular level, high-level quantum mechanical calculations (e.g., DFT) can be used to predict the molecule's geometry, electronic structure, and reactivity. nih.govresearchgate.net These calculations can model transition states to elucidate reaction mechanisms and predict the regioselectivity of further functionalization. For instance, computational studies can help understand how the peri-interaction between the bromine and difluoromethoxy groups influences the electronic landscape of the naphthalene ring. nih.govnih.gov
At a larger scale, molecular dynamics simulations could be used to study the behavior of the molecule in different environments, such as in solution or in the solid state. These simulations can predict bulk properties, such as solubility and crystal packing, which are crucial for materials science applications. Machine learning algorithms, trained on experimental and computational data, could be developed to predict the properties of a wide range of substituted naphthalenes, accelerating the discovery of new functional materials. chemrxiv.org
Sustainable Synthesis Methodologies and Green Chemistry Aspects in its Production
The principles of green chemistry are increasingly important in guiding the development of new synthetic methods. mdpi.com Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes.
This includes minimizing the use of hazardous reagents and solvents, improving atom economy, and reducing energy consumption. rsc.orgresearchgate.net For example, replacing traditional brominating agents with greener alternatives and developing catalytic methods for both bromination and difluoromethoxylation would be significant advancements. The use of water as a reaction solvent, where possible, would also greatly improve the environmental profile of the synthesis. rsc.org
Life cycle assessment and the calculation of green chemistry metrics, such as the E-factor (environmental factor), should be used to quantitatively evaluate the sustainability of different synthetic routes. semanticscholar.org By integrating green chemistry principles from the outset, the future development and production of this compound and related compounds can be achieved in a more responsible and sustainable manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
